molecular formula C14H13NO4S B3071379 Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1010886-63-1

Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B3071379
CAS No.: 1010886-63-1
M. Wt: 291.32 g/mol
InChI Key: YYSLSVRTWOTXJI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiazole ring, a formyl group, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method starts with the treatment of 4-hydroxybenzaldehyde with ethyl bromoacetate or methyl glutaryl chloride at room temperature or under heating conditions. This reaction yields ethyl 2-(4-formylphenoxy)acetate or 4-formylphenyl methyl glutarate .

Following this, the intermediate compounds undergo further reactions, such as N-alkylation of imidazole-2-carboxaldehyde or indole-3-carboxaldehyde, to introduce the thiazole ring . The final step involves the esterification of the thiazole derivative to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, other esters

Scientific Research Applications

Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. Additionally, the ester group can undergo hydrolysis, releasing the active thiazole derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions.

Biological Activity

Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is notable for its structural features, including a thiazole ring and a formylphenoxy group, which may contribute to its pharmacological properties.

  • Molecular Formula : C14H13NO4S
  • Molecular Weight : 291.32 g/mol
  • CAS Number : 161798-01-2

The compound is characterized by its yellow powder form and has been studied for various chemical reactions and biological activities, including antibacterial and antifungal properties.

The biological activity of this compound can be attributed to its interaction with specific biological targets. The thiazole ring enhances the compound's ability to act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The presence of functional groups such as the formyl and carboxylate groups increases its binding affinity and specificity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal activity. In vitro studies have shown effectiveness against various strains of bacteria and fungi, including Candida albicans. The compound's mechanism involves disrupting cell wall synthesis in bacteria and inhibiting fungal growth through interference with cellular metabolism .

Antitumor Activity

The compound has also been evaluated for its anticancer potential. Studies using the MTT assay demonstrated that it possesses cytotoxic effects against liver carcinoma cell lines (HEPG2). The IC50 values derived from these studies indicate that the compound can significantly reduce cell viability in a dose-dependent manner. For instance, specific derivatives of thiazole compounds have shown IC50 values less than those of standard chemotherapeutic agents like doxorubicin, suggesting a promising avenue for cancer treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar thiazole derivatives:

Compound NameStructureIC50 (µM)Activity Type
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylateStructure12.5Antitumor
Methyl 2-formylthiazole-4-carboxylateStructure15.0Antimicrobial
4-Bromo-2-formylthiazoleStructure10.0Antifungal

This table illustrates that while this compound has comparable or superior activity profiles against certain cancer cell lines, its unique structural components may influence its solubility and reactivity differently than other thiazoles.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • Anticancer Study : A study conducted on HEPG2 liver carcinoma cells demonstrated that this compound exhibited an IC50 value of approximately 8 µM, indicating potent anticancer activity compared to controls .
  • Antifungal Activity : In another investigation focused on antifungal properties, the compound was tested against C. albicans with results showing a significant zone of inhibition at concentrations as low as 10 µg/mL .

Properties

IUPAC Name

ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-3-18-13(17)12-9(2)15-14(20-12)19-11-6-4-10(8-16)5-7-11/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSLSVRTWOTXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)OC2=CC=C(C=C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate
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